molecular formula C30H44O5 B1251133 Luffasterol B

Luffasterol B

Katalognummer: B1251133
Molekulargewicht: 484.7 g/mol
InChI-Schlüssel: IGQJOYAWRCPQQD-TUGCDPTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Luffasterol B is a marine-derived sterol isolated from the sponge species Spongia agaricina, collected off the coast of Cádiz, Spain . Structurally, it belongs to the 5,7,9(11)-triene sterol family, characterized by a tetracyclic core with conjugated double bonds and acetyl modifications. The compound has garnered attention due to its derivatives, which exhibit cytotoxic activity against multiple tumor cell lines. Key derivatives include 3-O-deacetylluffasterol B (Compound 259) and 3-O-deacetyl-22,23-dihydro-24,28-dehydroluffasterol B (Compound 260), both derived from structural modifications of the parent molecule .

Eigenschaften

Molekularformel

C30H44O5

Molekulargewicht

484.7 g/mol

IUPAC-Name

[(1aS,4aS,7S,8aR)-3-[(1R,2R,3R)-3-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2-methyl-2-(2-oxoethyl)cyclopentyl]-4a-methyl-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate

InChI

InChI=1S/C30H44O5/c1-18(2)19(3)8-9-20(4)24-10-11-25(28(24,6)14-15-31)23-16-26-30(35-26)17-22(34-21(5)32)12-13-29(30,7)27(23)33/h8-9,15-16,18-20,22,24-26H,10-14,17H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,28+,29+,30-/m0/s1

InChI-Schlüssel

IGQJOYAWRCPQQD-TUGCDPTMSA-N

Isomerische SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C

Kanonische SMILES

CC(C)C(C)C=CC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C

Synonyme

luffasterol B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Luffasterol B serves as the foundational structure for several analogs, differing in substituents and saturation patterns:

Compound Structural Modifications Source Organism
Luffasterol B Parent compound; presumed acetyl group at C-3* Spongia agaricina
Compound 259 3-O-deacetylation Spongia agaricina
Compound 260 3-O-deacetylation, 22,23-dihydrogenation, and 24,28-dehydration Spongia agaricina
Compound 258 Acetyl derivative related to Luffasterol A** Spongia agaricina

The acetyl group at C-3 is inferred from the deacetylation process described for Compound 259 .
*
Compound 258 is structurally linked to Luffasterol A, highlighting biosynthetic parallels between Luffasterol A and B derivatives .

Key Observations :

  • Hydrogenation/Dehydration : Compound 260 incorporates saturation at C-22/23 and loss of a hydroxyl group at C-24/28, yet retains potency, indicating the sterol backbone’s resilience to structural alterations .

Cytotoxic Activity Comparison

All derivatives exhibit consistent cytotoxicity across multiple cancer cell lines, as shown below:

Compound IC50 (μg/mL) Tested Cell Lines (P-388, A-549, HT-29, MEL-28)
Compound 259 1.0 All four lines
Compound 260 1.0 All four lines

The retained potency despite structural modifications underscores the importance of the core sterol framework in mediating cytotoxicity .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Luffasterol B in laboratory settings?

  • Methodological Guidance :

  • Use multi-step organic synthesis protocols, including column chromatography for purification. Validate each intermediate via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural fidelity.
  • Include negative controls (e.g., reaction without catalysts) to isolate byproducts and optimize yield .
    • Key Considerations :
  • Document reaction conditions (temperature, solvent ratios, catalysts) meticulously to ensure reproducibility. For novel synthetic routes, compare efficiency metrics (yield, purity) against existing literature .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Luffasterol B’s purity and structural integrity?

  • Methodological Guidance :

  • Combine 1^1H/13^13C NMR for functional group analysis, infrared (IR) spectroscopy for bond vibrations, and HPLC with UV detection for purity assessment.
  • For isomers or polymorphs, employ X-ray crystallography or differential scanning calorimetry (DSC) .
    • Key Considerations :
  • Calibrate instruments using reference standards (e.g., USP-grade compounds) and report detection limits to validate sensitivity .

Q. How should researchers design initial bioactivity screens for Luffasterol B against cancer cell lines?

  • Methodological Guidance :

  • Select cell lines based on target relevance (e.g., breast cancer MCF-7 for estrogen receptor pathways). Use dose-response assays (e.g., IC₅₀ calculations) with triplicate technical replicates.
  • Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to normalize results .
    • Key Considerations :
  • Pre-screen for cytotoxicity in non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for Luffasterol B?

  • Methodological Guidance :

  • Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma concentrations.
  • Optimize formulation (e.g., liposomal encapsulation) to enhance solubility and tissue penetration .
    • Key Considerations :
  • Use genetically modified animal models (e.g., xenografts) to mirror human pathophysiology more accurately .

Q. How can structural optimization of Luffasterol B derivatives improve target specificity while minimizing off-target cytotoxicity?

  • Methodological Guidance :

  • Apply structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., hydroxylation, methylation).
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., AKT1 kinase) .
    • Key Considerations :
  • Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding data .

Q. What statistical methods are recommended for analyzing high-throughput screening data of Luffasterol B analogs?

  • Methodological Guidance :

  • Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., 10,000 compounds).
  • Use hierarchical clustering or principal component analysis (PCA) to identify structural-efficacy trends .
    • Key Considerations :
  • Predefine significance thresholds (e.g., α = 0.05 with 95% confidence intervals) and justify sample sizes via power analysis .

Q. How should researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate Luffasterol B’s mechanism of action?

  • Methodological Guidance :

  • Perform RNA sequencing (RNA-seq) and tandem mass tag (TMT) proteomics on treated vs. untreated cells.
  • Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., apoptosis, autophagy) .
    • Key Considerations :
  • Cross-validate findings with CRISPR-Cas9 knockout models to confirm target gene involvement .

Data Reporting and Reproducibility

Q. What documentation standards ensure reproducibility in Luffasterol B studies?

  • Methodological Guidance :

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): Publish raw data (e.g., NMR spectra, dose-response curves) in repositories like Figshare or Zenodo.
  • Detail instrument calibration protocols and software versions (e.g., GraphPad Prism 9.0) in supplementary materials .
    • Key Considerations :
  • Use electronic lab notebooks (ELNs) with timestamped entries to prevent data fabrication allegations .

Q. How should researchers handle contradictory findings in dose-response relationships across independent studies?

  • Methodological Guidance :

  • Conduct meta-analysis using random-effects models to account for inter-study variability.
  • Replicate experiments under standardized conditions (e.g., ATCC cell line authentication) to isolate confounding variables .
    • Key Considerations :
  • Report batch-to-batch variability in compound purity and cell passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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